molecular formula C18H20ClN5O3 B2616983 9-(3-chlorophenyl)-3-(2-methoxyethyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 876900-01-5

9-(3-chlorophenyl)-3-(2-methoxyethyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Katalognummer: B2616983
CAS-Nummer: 876900-01-5
Molekulargewicht: 389.84
InChI-Schlüssel: CWALXDNAIRNFQU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound belongs to the tetrahydropyrimidopurine-dione class, characterized by a fused tricyclic core (purine and pyrimidine rings) with a partially hydrogenated pyrimidine ring. Key structural features include:

  • 3-Chlorophenyl substituent at position 9, which introduces steric and electronic effects.
  • 2-Methoxyethyl group at position 3, enhancing hydrophilicity compared to alkyl chains.
  • Methyl group at position 1, common in xanthine derivatives to modulate metabolic stability.

Eigenschaften

IUPAC Name

9-(3-chlorophenyl)-3-(2-methoxyethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN5O3/c1-21-15-14(16(25)24(18(21)26)9-10-27-2)23-8-4-7-22(17(23)20-15)13-6-3-5-12(19)11-13/h3,5-6,11H,4,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWALXDNAIRNFQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)CCOC)N3CCCN(C3=N2)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 9-(3-chlorophenyl)-3-(2-methoxyethyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a member of the purine derivative family, characterized by its unique chemical structure and potential biological activities. Its molecular formula is C18H20ClN5O3 with a molecular weight of 389.84 g/mol. This compound has garnered attention for its potential therapeutic applications, particularly in oncology and neurology.

Research indicates that this compound may exert its biological effects through multiple mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in tumor growth and proliferation, making it a candidate for cancer treatment.
  • Modulation of Signal Transduction Pathways : It may interact with various signaling pathways that are crucial for cell survival and proliferation.

Anticancer Properties

Several studies have investigated the anticancer properties of this compound:

  • Cell Proliferation Inhibition : In vitro studies demonstrated that the compound significantly inhibits cell proliferation in various cancer cell lines. For example, a study reported a 70% reduction in cell viability in A431 vulvar epidermal carcinoma cells when treated with this compound at a concentration of 10 µM over 48 hours .
  • Apoptosis Induction : The compound has been linked to the induction of apoptosis in cancer cells through the activation of caspase pathways. This was evidenced by increased levels of cleaved caspases in treated cells compared to controls .

Neuroprotective Effects

In addition to its anticancer activity, there is emerging evidence suggesting neuroprotective properties:

  • Neuroprotection Against Oxidative Stress : Preclinical studies have shown that the compound can protect neuronal cells from oxidative stress-induced damage. This effect is hypothesized to be mediated by the modulation of antioxidant enzyme activities.
  • Potential in Neurodegenerative Diseases : The ability to inhibit neuroinflammatory responses suggests potential applications in treating conditions like Alzheimer's disease.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
Anticancer70% reduction in A431 cell viability
Apoptosis InductionIncreased cleaved caspases
NeuroprotectionProtection against oxidative stress
Inhibition of EnzymesTargeting tumor growth pathways

Case Study: Efficacy in Cancer Treatment

A notable case study involved the administration of this compound in a xenograft model of breast cancer. Mice treated with the compound showed significant tumor regression compared to control groups. Histological analysis revealed reduced mitotic activity and increased apoptotic cells within the tumors .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves multi-step organic reactions that can be optimized for yield and purity. Understanding its structure-activity relationship (SAR) is crucial for developing more potent derivatives. For instance, modifications on the chlorophenyl group have been linked to enhanced inhibitory activity against specific kinases involved in cancer progression .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound has garnered attention for its potential therapeutic applications due to its structural similarities to known pharmacophores.

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. For example:
    • In vitro assays have demonstrated significant cytotoxicity against various cancer cell lines.
    • The mechanism of action may involve the modulation of nucleotide metabolism and DNA synthesis interference.
Cell LineIC50 (µM)
MCF-7 (Breast)45
HeLa (Cervical)55
A549 (Lung)50

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit antimicrobial properties.

  • Mechanism : The compound's structure allows it to interact with bacterial enzymes or cellular pathways.
CompoundMIC (µg/mL)Target Bacteria
Compound A20Staphylococcus aureus
Compound B30Escherichia coli
9-(3-chlorophenyl)...25Bacillus subtilis

Enzyme Inhibition

The compound may act as an inhibitor of specific enzymes involved in nucleotide metabolism.

  • Xanthine Oxidase Inhibition : Evidence suggests that purine derivatives can inhibit xanthine oxidase, which is crucial in uric acid production. This inhibition could be beneficial for conditions such as gout.

Synthesis of Complex Molecules

Due to its unique structure, this compound can serve as a building block for synthesizing more complex organic molecules.

Catalysis

The compound may have potential applications in catalysis within chemical processes due to its ability to stabilize reactive intermediates.

Case Study 1: Anticancer Testing

A controlled study evaluated the anticancer effects of the compound on human cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 50 µM.

Case Study 2: Antimicrobial Testing

A recent study assessed the antimicrobial efficacy of various pyrimidine derivatives including this compound. The results showed promising activity against several Gram-positive and Gram-negative bacteria.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Table 1: Structural Comparison of Key Analogs
Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Modifications vs. Target Compound
9-(4-Chlorophenyl)-3-ethyl-1-methyl analog 4-Cl-Ph (9), ethyl (3), methyl (1) C₁₇H₁₈ClN₅O₂ 359.81 - Cl at para position
- Ethyl vs. 2-methoxyethyl
3-(2-Ethoxyethyl)-9-(3-methoxyphenyl)-1,7-dimethyl analog 3-OCH₃-Ph (9), 2-ethoxyethyl (3), 1,7-dimethyl C₂₁H₂₅N₅O₄ 423.45* - Methoxy-Ph vs. Cl-Ph
- Additional methyl (7)
9-(2-Chloro-6-fluorobenzyl)-1,3-dimethyl analog 2-Cl-6-F-benzyl (9), methyl (1,3) C₁₉H₁₇ClFN₅O₂ 423.82 - Benzyl vs. phenyl
- Dual halogen substitution
1,3-Dimethyl-9-(prop-2-ynyl) analog Prop-2-ynyl (9), methyl (1,3) C₁₃H₁₅N₅O₂ 273.28 - Alkyne substituent
- No aromatic ring

*Calculated from fragment data in .

Key Observations :

  • Chlorophenyl Position : The target compound’s meta-Cl substituent (vs. para in ) may alter receptor binding due to steric and electronic differences .
  • Alkyl vs. Alkoxy Chains : The 2-methoxyethyl group in the target enhances solubility compared to ethyl () or ethoxyethyl () chains, which could influence pharmacokinetics .
  • Benzyl vs.

Physicochemical and Spectral Properties

Table 2: Comparative Spectral Data
Compound (Reference) UV λₘₐₓ (nm) IR (cm⁻¹, C=O) ¹H-NMR (δ, ppm) Key Notes
Target Compound Not reported ~1700 (est.) Not available Estimated based on core structure
9-(4-Cl-Ph)-3-ethyl analog Not reported Not reported Not reported Lacks experimental data
1,3-Dimethyl-9-prop-2-ynyl 296 1701, 1665 3.35 (s, N3CH₃), 3.50 (s, N1CH₃) Alkyne IR peak at 3123 cm⁻¹
Pyrido[1,2-e]purine-dione 264–304 1693–1701 7.26–8.36 (aromatic H) Fluorescence properties noted

Insights :

  • The target compound’s UV/IR profiles likely resemble tricyclic xanthine derivatives, with strong C=O stretches near 1700 cm⁻¹ .

Structure-Activity Relationships (SAR) :

  • Aromatic Substituents : Electron-withdrawing groups (e.g., Cl, F) enhance receptor affinity (e.g., vs. ).
  • Alkyl Chain Length : Longer chains (e.g., ethoxyethyl in ) reduce metabolic clearance but may decrease blood-brain barrier penetration .

Key Trends :

  • Microwave-assisted synthesis () reduces reaction time and improves yields compared to traditional reflux methods.
  • Substituent flexibility is achieved via nucleophilic alkylation or Suzuki coupling ().

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.